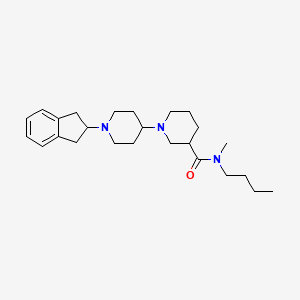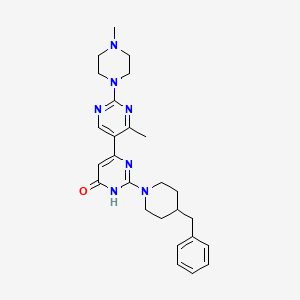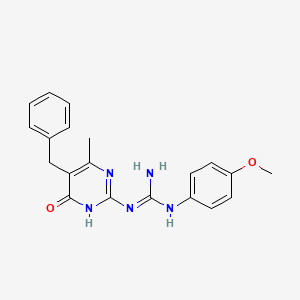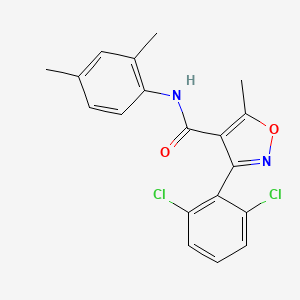![molecular formula C17H15ClF3NO2 B5977046 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5977046.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as CF3-Phenoxy compound, is a synthetic compound that has gained significant attention in scientific research. This compound is widely used in the field of pharmacology due to its potential to act as a potent inhibitor for various enzymes.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound involves the binding of the compound to the active site of the targeted enzyme. This binding inhibits the enzymatic activity and prevents the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in the restoration of normal neural signaling, which can alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as acetylcholine, dopamine, and serotonin, in the brain. This increase in neurotransmitter levels can lead to improved cognitive function, mood regulation, and motor function. 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has also been found to have anti-inflammatory and antioxidant properties, which can protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound is its potent inhibitory activity against various enzymes. This makes it a valuable tool for the study of enzyme function and regulation. However, one of the limitations of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has shown great promise as a therapeutic agent for the treatment of neurological disorders. Future research should focus on the development of more potent and selective inhibitors of targeted enzymes. Additionally, research should investigate the potential of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound in the treatment of other diseases, such as cancer and inflammation. Finally, efforts should be made to improve the solubility and bioavailability of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound to facilitate its use in clinical settings.
Conclusion
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to act as a potent inhibitor for various enzymes, which can lead to the treatment of various neurological disorders. 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has various biochemical and physiological effects and has both advantages and limitations for lab experiments. Future research should focus on the development of more potent and selective inhibitors of targeted enzymes and investigate the potential of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound involves the reaction between 2-(4-chloro-3,5-dimethylphenoxy) acetic acid and 2-(trifluoromethyl) aniline. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of an amide bond between the two reactants. The resulting product is then purified using column chromatography to obtain pure 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide compound has been extensively studied for its potential therapeutic applications. It has been found to act as a potent inhibitor for various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10-7-12(8-11(2)16(10)18)24-9-15(23)22-14-6-4-3-5-13(14)17(19,20)21/h3-8H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIFDVQGQERMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5976969.png)
![1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5976972.png)



![2-(1-(2-ethoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5977022.png)

![2-(4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5977055.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5977059.png)
![5-nitro-2-{4-[5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5977067.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5977069.png)
![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)
![ethyl 4-({[1-(2-chlorobenzyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B5977082.png)
